1,3-Dichlorobenzene
Overview
Description
1,3-Dichlorobenzene, also known as meta-dichlorobenzene, is an aryl chloride and isomer of dichlorobenzene with the formula C6H4Cl2 . It is the least common of the three isomers of dichlorobenzene, and it is a colorless liquid that is insoluble in water .
Synthesis Analysis
1,3-Dichlorobenzene is produced as a minor byproduct of the chlorination of benzene, but can also be prepared in a directed manner by the Sandmeyer reaction of 3-chloroaniline . It can also be synthesized from benzene, employing the Sandmeyer reaction to convert an amino group to a chloro substituent .Molecular Structure Analysis
The molecular structure of 1,3-Dichlorobenzene consists of a benzene ring with two chlorine atoms attached at the 1 and 3 positions .Chemical Reactions Analysis
1,3-Dichlorobenzene is a commercially important intermediate compound which serves as a building block in the synthesis of many products that are important to both the pharmaceutical and agricultural industries .Physical And Chemical Properties Analysis
1,3-Dichlorobenzene is a colorless volatile non-flammable liquid at room temperature . It has a molar mass of 147.00 g·mol−1, a density of 1.288 g/cm3, a melting point of −22 to −25 °C, and a boiling point of 172 to 173 °C .Scientific Research Applications
Scientific Research Applications of 1,3-Dichlorobenzene
Spectroscopic Analysis and Molecular Geometry 1,3-Dichlorobenzene (1,3-DCB) has been a subject of study in spectroscopy. The FT-IR and FT-Raman vibrational spectra of 1,3-DCB were recorded, and a detailed vibrational spectral analysis was carried out. The study provided insights into the optimized molecular geometry, vibrational frequencies, atomic charges, dipole moment, rotational constants, and several thermodynamic parameters of 1,3-DCB. This research is pivotal for understanding the inductive effect of chlorine atoms in the benzene molecule (Mahadevan, Periandy, & Ramalingam, 2011).
Isomerisation Studies The isomerisation reaction of 1,4-dichlorobenzene to 1,3-dichlorobenzene was studied using highly acidic chloroaluminate melts. The study revealed that inorganic melts show higher reactivity and full recyclability in this isomerisation process. This research contributes to understanding the pathways for obtaining 1,3-dichlorobenzene, a technically desired compound (Messner et al., 2014).
Radiolysis Induced Degradation Studies The degradation of 1,3-Dichlorobenzene in various aqueous solutions was examined under gamma radiolysis. This study is significant for understanding the radiolytic product yields and the degradation process in different environments, which is essential for environmental and waste management applications (Albarrán & Mendoza, 2020).
Further Insights into the Environmental Impact and Applications of 1,3-Dichlorobenzene
Environmental Impact and Soil Interaction The influence of 1,3-dichlorobenzene on soil microbial and enzyme activities was investigated, highlighting its significant inhibitory effect on actinomycetes and bacterial populations at higher concentrations. This research indicates that 1,3-dichlorobenzene can significantly inhibit soil catalase and polyphenol oxidase activity, suggesting its potential adverse impact on soil health and ecosystem balance (Liang Hui, 2011).
Degradation and Isotope Analysis Carbon isotope fractionation during the anaerobic degradation of dichlorobenzene isomers, including 1,3-dichlorobenzene, was studied in methanogenic laboratory microcosms. This research offers insights into the degradation pathways and the distinct reaction pathways involved for different isomers, crucial for understanding the environmental fate of these contaminants (Liang et al., 2014).
- u/792211291c325a89a6ba52938e28d632/?utm_source=chatgpt).
Safety And Hazards
1,3-Dichlorobenzene is combustible and its hazardous decomposition products are carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas . It is toxic to aquatic life with long-lasting effects . Exposure to 1,3-Dichlorobenzene vapors may result in irritation of the eyes and respiratory tract .
properties
IUPAC Name |
1,3-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQOPVIELGIULI-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)Cl | |
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Molecular Formula |
C6H4Cl2 | |
Record name | M-DICHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID6022056 | |
Record name | 1,3-Dichlorobenzene | |
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Molecular Weight |
147.00 g/mol | |
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Physical Description |
M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID. | |
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Boiling Point |
343 °F at 760 mmHg (NTP, 1992), 173 °C | |
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Flash Point |
146 °F (NTP, 1992), 63 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none | |
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Density |
1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288 | |
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Vapor Density |
5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286 | |
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Mechanism of Action |
Study of the relationship between the formation of 2,4- and 3,5- dichlorophenyl methyl sulfones, metabolites of m-dichlorobenzene (m-DCB), and their inducing effect on hepatic microsomal drug-metabolizing enzymes in rats. When m-DCB was injected ip into bile duct cannulated rats, little or no methyl sulfones were detected in blood, liver, kidneys, adipose tissue, or bile. In the antibiotic pretreated rats dosed with m-DCB, metabolite concentrations in the blood and the three tissues markedly decreased. These findings suggest that the formation of methylsulfonyl metabolites from m-DCB depends largely upon the metabolism by intestinal microflora. The increasing effects of m-DCB administration on the activities of aminopyrine and aniline metabolizing enzymes and the contents of cytochromes p450 and b5 in hepatic microsomes were scarcely observed in the bile duct cannulated and antibiotic pretreated rats, in which the drug metabolism enzymes were able to be induced by phenobarbital treatment. On the other hand, in rats administered 2,4- or 3,5-dichlorophenyl methyl sulfone, hepatic distribution of each methyl sulfone was similar to that in intact rats, and the degree of increase of the above four parameters was nearly the same as that in the intact rats. These findings provide evidence that the induction of drug metabolizing enzymes by m-DCB is not due to the action of m-DCB but is due to its methylsulfonyl metabolites. | |
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Product Name |
1,3-Dichlorobenzene | |
Color/Form |
Colorless liquid | |
CAS RN |
541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6 | |
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Melting Point |
-12.6 °F (NTP, 1992), -24.8 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8514 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.